molecular formula C10H20N2 B13325524 (R)-3-Azaspiro[5.5]undecan-8-amine

(R)-3-Azaspiro[5.5]undecan-8-amine

Katalognummer: B13325524
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: LZSHVUBAEDZSNM-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Azaspiro[55]undecan-8-amine is a spirocyclic amine compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under basic conditions, followed by reductive amination to introduce the amine functionality. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and reductive agents like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of ®-3-Azaspiro[5.5]undecan-8-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

®-3-Azaspiro[5.5]undecan-8-amine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,9-Disubstituted-spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in their substituents.

    Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds have different ring systems but exhibit similar chemical behavior.

Uniqueness

®-3-Azaspiro[5.5]undecan-8-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

(10R)-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m1/s1

InChI-Schlüssel

LZSHVUBAEDZSNM-SECBINFHSA-N

Isomerische SMILES

C1C[C@H](CC2(C1)CCNCC2)N

Kanonische SMILES

C1CC(CC2(C1)CCNCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.